Oleoyl-coenzyme A is a thioester formed between coenzyme A (CoA) and oleic acid. It is a long-chain acyl-CoA ester synthesized from oleic acid, a monounsaturated fatty acid. Oleoyl-coenzyme A serves as a key metabolic substrate in various cellular processes, including fatty acid metabolism, energy production, and lipid biosynthesis. [, , , , , , ]
Oleoyl-Coenzyme A is synthesized from oleic acid through the action of fatty acyl-CoA ligases. This reaction is prevalent in various organisms, including plants and mycobacteria, where oleic acid is abundant in growth media. The classification of oleoyl-Coenzyme A falls under the category of fatty acyl-CoA compounds, which are vital intermediates in lipid metabolism pathways .
The synthesis of oleoyl-Coenzyme A involves the enzymatic conversion of oleic acid by acyl-CoA synthetases. This process requires ATP and occurs through the following steps:
This reaction typically occurs in the cytosol and is catalyzed by enzymes such as long-chain fatty acid CoA ligase, with optimal activity at physiological pH (around 7.4) and temperatures around 37 °C .
Oleoyl-Coenzyme A participates in several key reactions within lipid metabolism:
These reactions typically occur in cellular compartments such as the mitochondria and endoplasmic reticulum.
The mechanism of action for oleoyl-Coenzyme A involves its role as a signaling molecule and metabolic substrate:
Studies have demonstrated that oleoyl-Coenzyme A can alter enzyme activities through allosteric mechanisms or competitive inhibition .
Oleoyl-Coenzyme A exhibits several notable physical and chemical properties:
These properties are critical for its function in biological systems, allowing it to effectively participate in cellular processes without being rapidly degraded .
Oleoyl-Coenzyme A has diverse applications across various scientific fields:
Research continues to explore the therapeutic potential of manipulating oleoyl-Coenzyme A levels to treat conditions such as obesity and diabetes by targeting metabolic pathways influenced by this compound .
Stearoyl-CoA desaturase (SCD) is an endoplasmic reticulum-bound di-iron enzyme that catalyzes the insertion of a cis double bond between carbons 9 and 10 (Δ9 position) of saturated fatty acyl-CoA substrates. This oxygen-dependent reaction requires electron transfer from NAD(P)H via cytochrome b5 reductase and cytochrome b5. The preferred substrates are stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0), which are converted to oleoyl-CoA (C18:1n-9) and palmitoleoyl-CoA (C16:1n-7), respectively [1] [9].
Mammals express multiple SCD isoforms with distinct tissue distributions and substrate preferences:
Table 1: SCD Isoform Characteristics in Mammals
Isoform | Primary Substrates | Tissue Distribution | Key Functions |
---|---|---|---|
SCD1 | C16:0-CoA, C18:0-CoA | Liver, adipose, skin | Hepatic lipogenesis, TG synthesis |
SCD2 | C18:0-CoA | Brain, kidney, lung | Neonatal myelination, phospholipids |
SCD3 | C16:0-CoA | Sebaceous glands, skin | Skin barrier lipids, wax esters |
SCD4 | C16:0-CoA, C18:0-CoA | Heart | Cardiolipin remodeling |
SCD5 (Human) | C18:0-CoA | Brain, pancreas | Neuronal development |
SCD1 is the principal isoform responsible for oleoyl-CoA biosynthesis in metabolic tissues. Kinetic studies reveal its catalytic efficiency ((k{cat}/Km)) for stearoyl-CoA is 2-fold higher than for palmitoyl-CoA [1] [8]. Genetic ablation in mice (Scd1−/−) reduces hepatic oleoyl-CoA by >80%, impairing triglyceride (TG) and cholesteryl ester synthesis. This deficiency cannot be fully compensated by dietary oleate due to compartmentalization – de novo synthesized oleoyl-CoA is preferentially channeled to endoplasmic reticulum-bound lipid synthesis complexes [8] [10].
The physiological necessity of SCD1-derived oleoyl-CoA is demonstrated in Harderian glands, where its absence reduces 1-alkyl-2,3-diacylglycerol (ADG) synthesis by >90%. Dietary oleate supplementation fails to restore ADG, confirming that locally produced oleoyl-CoA serves as the essential substrate for tissue-specific lipids [8].
SCD1 activity is regulated at multiple levels:
Oleoyl-CoA also regulates its own synthesis by modulating SREBP-1c maturation. In Scd1−/− mice, SREBP-1c processing is impaired, downregulating lipogenic genes (e.g., FAS, ACC). This is reversed by oleate supplementation, confirming oleoyl-CoA’s role as a signaling metabolite [4] [10].
The functional divergence of SCD isoforms is evident in tissue-specific lipid profiles:
Evolutionary adaptations are notable: Human SCD5 (absent in rodents) shares only 33% identity with SCD1 but rescues oleoyl-CoA synthesis when expressed in Scd1−/− livers, normalizing lipid desaturation indices [9] [10].
Table 2: Metabolic Consequences of SCD Isoform Deficiency
Isoform | Tissue | Lipid Changes | Functional Defects |
---|---|---|---|
SCD1 | Liver | ↓ Oleoyl-CoA (80%), ↑ C18:0-CoA | Reduced TG secretion, steatosis resistance |
SCD1 | Adipose | ↓ MUFA in PL (40%), ↑ PUFA | Enhanced insulin sensitivity |
SCD2 | Brain | ↓ C18:1-phospholipids | Impaired myelination |
SCD3 | Skin | ↓ Palmitoleate-wax esters | Defective waterproofing |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7